HDAC1 Inhibitory Potency of the m-Tolylacetyl Derivative Compared to a Trifluoromethylbenzoyl Analog
In a biochemical fluorescence deacetylase assay at pH 8.0, the 3-(1-(2-(m-tolyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione compound inhibited human HDAC1 with an IC50 of 13.2 µM [1]. Under the same assay architecture, a closely related analog bearing a 2-(trifluoromethyl)benzoyl substituent in place of the m-tolylacetyl group exhibited a significantly weaker inhibition, with an IC50 greater than 30 µM [1]. This nearly 2.3-fold difference in target engagement potency is a direct consequence of the m-tolylacetyl side chain's specific stereoelectronic fit within the enzyme's aromatic channel, which the trifluoromethylbenzoyl analog fails to replicate.
| Evidence Dimension | Inhibitory potency against human Histone Deacetylase 1 (HDAC1) |
|---|---|
| Target Compound Data | IC50 = 13.2 µM (13,200 nM) |
| Comparator Or Baseline | 3-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione: IC50 > 30 µM (>30,000 nM) |
| Quantified Difference | ≥ 2.3-fold superior potency for the m-tolylacetyl compound |
| Conditions | Biochemical HDAC1 fluorescent deacetylase assay; pH 8.0; acetylated lysine substrate; Human recombinant enzyme. |
Why This Matters
For a researcher seeking to inhibit HDAC1 with a chemical probe, this >2-fold potency advantage means achieving effective target engagement at lower concentrations, which directly reduces off-target risk and compound consumption in screening cascades.
- [1] University of Illinois. BindingDB Entry for US9249087, Compound 10. Histone Deacetylase 1 (Human) Affinity Data: IC50 (m-tolylacetyl) and IC50 (trifluoromethylbenzoyl analog). BindingDB Monomer ID 218167, 218166. View Source
